5-Aminosaccharin

Übersicht

Beschreibung

5-Aminosaccharin, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2O3S and its molecular weight is 198.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polysaccharide-Based Conjugates for Biomedical Applications

Polysaccharides, due to their functional groups like hydroxyl, amino, and carboxylic acid, are ideal for conjugation and have applications in drug, gene, and macromolecule delivery, tissue engineering, and other biomedical applications. They are useful for solubilization and controlled release of hydrophobic moieties, and modern conjugates are often designed to be responsive to temperature, pH, light, or specific targets (Basu et al., 2015).

Antitumor Activity of Polysaccharide-Platinum Conjugates

5-Aminosalicylic acid-modified lycium barbarum polysaccharides linked to platinum compounds show promise in constructing anticancer metal drug delivery systems. These conjugates can inhibit specific human lung cancer cells and induce DNA damage and cell cycle arrest, suggesting their potential in metal anticancer drug delivery (Wang et al., 2020).

Glycosylation and Protein Design

The sugar-amino acid linkage is crucial in the biosynthesis of glycoprotein carbohydrate units. This process, involving various monosaccharides and amino acids, results in diverse glycoprotein linkages with significant biological functions. The enzymes involved vary in intracellular action sites and have implications in human diseases where defects in saccharide-protein transfers are present (Spiro, 2002).

Cyclic Monosaccharides and their Derivatives

Cyclic monosaccharides like 5-amino-5-deoxy-D-glucose, found in specific antibiotics, are notable for their ability to form hemiacetal structures. These compounds demonstrate reactivity that is significant for chemical synthesis and have potential applications in pharmaceuticals (Paulsen & Todt, 1968).

Design of α-Selective Glycopyranosyl Donors

The development of α-selective glycosylation strategies is crucial for understanding the roles of oligosaccharides in biology and medicine. This involves synthesizing defined oligosaccharides and their derivatives, contributing to biological and immunological research (Komarova et al., 2016).

Sugar Amino Acids (SAAs) and Glycomimetics

Monosaccharides, including sugar amino acids (SAAs), are key building blocks for synthesizing complex oligomers and natural products. SAAs can be designed to resemble dipeptides, offering a conformational bias for linear or cyclic oligopeptide structures. This has implications in drug discovery and template-based combinatorial approaches (Risseeuw et al., 2008).

Aminoglycoside Antibiotic Mimetics

Structurally related trisaccharides containing amino groups have been synthesized, showing potential for the development of new antibiotics targeting ribosomal RNA. This demonstrates the role of small structural changes in saccharides affecting binding affinity and drug development (Rao et al., 2006).

Enhanced Production of 5-Aminovaleric Acid

Metabolic engineering of Corynebacterium glutamicum for the production of 5-aminovaleric acid (5AVA) from glucose demonstrates the potential of using genetically modified microorganisms for the synthesis of important chemicals. This process utilizes key enzymes and offers a sustainable approach for producing industrial chemicals from renewable resources (Shin et al., 2016).

Fluorescent Analysis of Polysaccharides

Using 2-aminobenzamide (2-AB) labeling of polysaccharides for fluorescent detection helps in tracking polysaccharide internalization and bioavailability. This method aids in understanding the absorption mechanism of polysaccharides in biological systems (Yang et al., 2022).

Guar Gum Based pH Sensitive Drug Delivery

Graft copolymerization of guar gum with 2-hydroxyl ethyl methacrylate (PHEMA) demonstrates the development of pH-sensitive drug delivery carriers, suitable for gastrointestinal tract conditions. This highlights the potential of modified polysaccharides in targeted drug release systems (Mahto & Mishra, 2019).

Polysaccharide-Based Nanomaterials in Biomedicine

Polysaccharides, due to their abundance and functional groups, can be modified for various biomedical applications. Recent strategies have led to the development of micelles, microgels, hydrogels, and meshes for drug delivery, tissue engineering, and other applications (Wen & Oh, 2014).

Chitosan Nanoparticles for Biocompatibility

Chitosan, an amino polysaccharide, has been modified into nanoparticles showing significant biocompatibility, stability, and non-toxicity. This has implications in medical and pharmaceutical applications where biodegradable and biocompatible materials are essential (Thandapani et al., 2017).

Carbohydrates in Peptide and Protein Design

The redesign of peptide structures using carbohydrates, particularly monosaccharides, produces novel peptides and protein mimetics. These hybrid molecules have properties arising from the combination of structural characteristics of carbohydrates with functional groups of peptides (Jensen & Brask, 2005).

Synthesis of Aminopolysaccharides

The synthesis of new aminopolysaccharides through the polymerization of amino-modified monosaccharides highlights the potential of these compounds in developing novel materials with unique properties (Kadokawa et al., 2000).

Chitin and Chitosan in Polyurethane Applications

Chitin and chitosan, as amino polysaccharides, have been successfully utilized to enhance the bioactive properties of polyurethanes, especially in biomedical applications. This demonstrates the versatility of natural polysaccharides in combination with synthetic materials (Usman et al., 2016).

Wirkmechanismus

Target of Action

5-Aminosaccharin, also known as 5-amino-1,1-dioxo-1,2-benzothiazol-3-one, primarily targets the Nicotinamide N-methyltransferase (NNMT) enzyme . NNMT is a key enzyme involved in various cellular processes and has been linked to obesity and type 2 diabetes .

Mode of Action

This compound interacts with its target, the NNMT enzyme, by inhibiting its activity . This inhibition affects the methylation status of histones and DNA, influencing gene expression and cellular metabolism . By modulating the NNMT enzyme, this compound helps in maintaining efficient energy metabolism and preserving muscle mass .

Biochemical Pathways

This compound plays a crucial role in regulating various metabolic pathways within cells . It modulates enzymatic activities involved in energy production, nutrient metabolism, and signaling cascades . The compound also affects the metabolism of essential amino acids like leucine, valine, and isoleucine, influencing their metabolism and promoting anabolic processes crucial for muscle growth and repair .

Pharmacokinetics

It’s known that the compound affects key enzymatic activities in metabolic pathways, impacting the body’s energy utilization . In people with diabetes, this compound inhibits certain enzymes involved in glucose metabolism, potentially improving blood sugar control .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on metabolic processes. By altering enzyme activity, this compound changes the rate of biochemical reactions, ultimately influencing the overall metabolic balance . This modulation of enzymatic functions is crucial for regulating energy production and utilization, which is essential for maintaining metabolic homeostasis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that the physiological environment, including the presence of other molecules and cellular conditions, can impact the effectiveness of this compound .

Eigenschaften

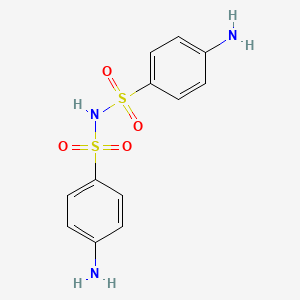

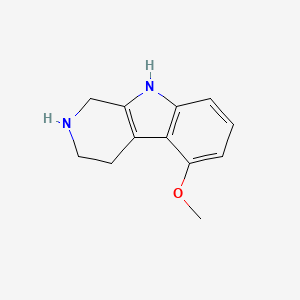

IUPAC Name |

5-amino-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLASMNHDRLNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176600 | |

| Record name | 5-Aminosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22094-61-7 | |

| Record name | 5-Aminosaccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022094617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,3-dihydro-1,2-benzothiazole-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

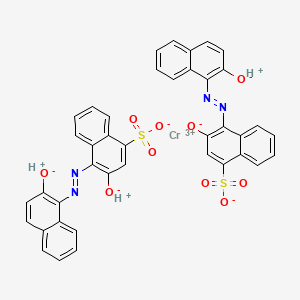

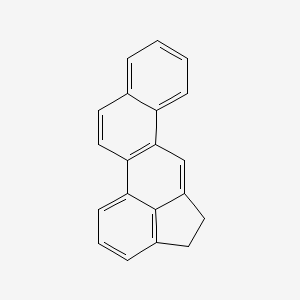

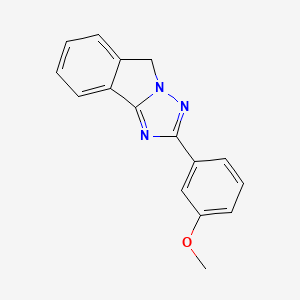

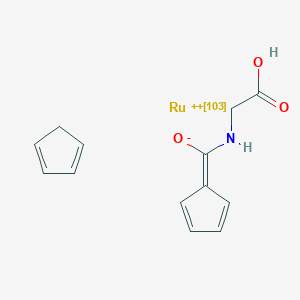

Feasible Synthetic Routes

Q1: What is known about the taste of 5-Aminosaccharin and related derivatives?

A1: The research paper states that this compound, along with its derivatives like 5-nitrosaccharin, 5-acetamidosaccharin, 2-methyl-5-nitrosaccharin, and 2-ethyl-5-nitrosaccharin, lack the characteristic sweet taste of saccharin. Instead, these compounds were found to be either bitter or tasteless. [] This suggests that the modifications at the 5-position of the saccharin molecule significantly alter its interaction with taste receptors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(12R,15R,16S)-14,14-Dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate](/img/structure/B1209081.png)

![3-(1,3-Dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium](/img/structure/B1209095.png)

![N-[4(2-chloroethylmethylamino)-2-butynyl]-2 pyrrolidone](/img/structure/B1209097.png)

![(4R,6R)-6-[2-[(1S,2S,8aR)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1209104.png)